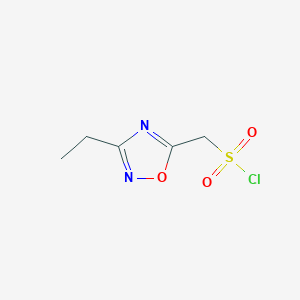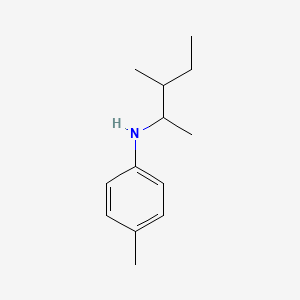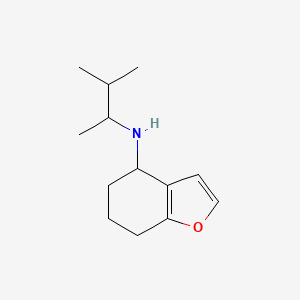
5-Methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione: is a chemical compound with the molecular formula C9H15N3O2 It is known for its unique structure, which includes a pyrrolidine ring attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of pyrrolidine with a suitable imidazolidine-2,4-dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .
Medicine: In medicine, this compound is being explored for its therapeutic potential. It has been studied for its role in modulating various biological pathways, which could lead to the development of new treatments for diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
- 5-Methyl-5-(pyridin-2-ylmethyl)imidazolidine-2,4-dione
- 5-Methyl-5-(piperidin-2-ylmethyl)imidazolidine-2,4-dione
- 5-Methyl-5-(morpholin-2-ylmethyl)imidazolidine-2,4-dione
Comparison: Compared to these similar compounds, 5-Methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione is unique due to its specific pyrrolidine ring structureFor instance, the pyrrolidine ring may confer different binding affinities to biological targets compared to the pyridine or piperidine rings .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-9(5-6-3-2-4-10-6)7(13)11-8(14)12-9/h6,10H,2-5H2,1H3,(H2,11,12,13,14) |
InChI Key |
KLQZPAVZGUJVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13274732.png)

![5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13274741.png)
![2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B13274743.png)




![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine](/img/structure/B13274772.png)


![5-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13274797.png)
![N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13274804.png)
![2-{[(2-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13274808.png)
